molecular formula C14H20N2O2 B1372759 Benzyl 4-aminoazepane-1-carboxylate CAS No. 885966-14-3

Benzyl 4-aminoazepane-1-carboxylate

Cat. No. B1372759
CAS RN: 885966-14-3
M. Wt: 248.32 g/mol
InChI Key: ZAIMOMSYPKYXGF-UHFFFAOYSA-N
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Description

Benzyl 4-aminoazepane-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is commonly referred to as benzyl azepane.


Molecular Structure Analysis

The molecular structure of Benzyl 4-aminoazepane-1-carboxylate is represented by the formula C14H20N2O2 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

Benzyl 4-aminoazepane-1-carboxylate has a molecular weight of 248.32 g/mol . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Chemical Transformations and Isomerization Processes :

    • A study by Albert (1970) discusses the transformation of 4-amino-3-benzyl-1,2,3-triazole and its derivatives into corresponding 4-benzylamino isomers through isomerization in hot, basic solutions. This process is reversible in hot neutral solvents and can be used for preparative purposes (Albert, 1970).
  • Enzymatic Kinetic Resolution :

    • Nechab et al. (2007) optimized the kinetic resolution of 2-amino-4-phenyl-butane using CAL-B-catalyzed aminolysis, which is highly enantioselective and efficient for resolving a series of aliphatic and benzylic amines (Nechab et al., 2007).
  • Synthesis of Isoindolo and Benzazepine Derivatives :

    • Zubkov et al. (2004) reported an efficient approach to synthesize isoindolo[2,1-b][2]benzazepines via intramolecular cycloaddition of maleic anhydride to 4-α-furyl-4-N-benzylaminobut-1-enes (Zubkov et al., 2004).
    • Suh et al. (2017) achieved the synthesis of 1-benzazepines through a [1,5]-hydride shift/7-endo cyclization sequence, illustrating a direct transformation method (Suh et al., 2017).
  • Synthesis of Novel Benzazepine Derivatives for Medicinal Chemistry :

    • Van der Poorten et al. (2018) discussed the synthesis of trisubstituted 2-Benzazepin-3-ones as constrained pseudopeptide analogues, providing a one-pot strategy to access these derivatives, highlighting their potential in various biological applications (Van der Poorten et al., 2018).
  • Development of Functionalized Polyesters and Polybenzoxazines :

    • Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing protected functional groups, which could lead to applications in creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).
    • Mohamed et al. (2015) synthesized a new benzoxazine derivative containing both azobenzene and carboxylic acid units, potentially useful in low-surface-energy applications (Mohamed et al., 2015).
  • Preparation of Triazoles and Isocephems :

    • Cottrell et al. (1991) detailed an improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles under mild conditions (Cottrell et al., 1991).
    • Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems with antibacterial activities, an example of application in medicinal chemistry (Tsubouchi et al., 1994).

Safety and Hazards

The safety data sheet for Benzyl 4-aminoazepane-1-carboxylate indicates that it has acute oral toxicity (Category 4, H302) and can cause skin irritation (Category 2, H315) .

properties

IUPAC Name

benzyl 4-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-13-7-4-9-16(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIMOMSYPKYXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655101
Record name Benzyl 4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885966-14-3
Record name Benzyl 4-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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